Compound Description: 18F-DPA-714 is a high-affinity pyrazolopyrimidinyl-based radioligand developed for positron emission tomography (PET) imaging. It specifically targets the translocator protein (TSPO), a biomarker associated with disease progression and invasive behavior in various cancers. []
Relevance: While structurally distinct from 2-(4-methylphenoxy)-N-3-pyridinylbutanamide, 18F-DPA-714 highlights the significance of heterocyclic aromatic systems (like pyridine in the main compound) in developing pharmaceutical agents. The research emphasizes the role of specific substitutions on these aromatic systems to achieve desired pharmacological properties, a concept relevant to understanding the structure-activity relationships of the main compound. []
Compound Description: This compound is another high-affinity TSPO imaging ligand used in PET studies for visualizing TSPO-expressing brain tumors. []
Relevance: Similar to 18F-DPA-714, this compound exemplifies the use of aromatic systems in designing pharmaceutical agents. Its structural similarities to 18F-DPA-714, particularly the presence of a phenoxy group linked to an aromatic system (similar to the 4-methylphenoxy group in the main compound), highlight the potential importance of such structural motifs in influencing binding affinity and selectivity. []
Compound Description: This compound is a potent antagonist of the human A3 adenosine receptor (Ki = 20 nM). []
Relevance: This pyridine derivative shares a core structure with 2-(4-methylphenoxy)-N-3-pyridinylbutanamide, demonstrating the importance of substituted pyridines in medicinal chemistry. The research on this compound explores structure-activity relationships by modifying substituents on the pyridine ring, providing insights into how similar modifications on the main compound could alter its biological activity. []
Compound Description: This is another pyridine-based A3 adenosine receptor antagonist. Its structure was used as a reference in comparative molecular field analysis (CoMFA) to understand the three-dimensional structure-activity relationships of pyridine derivatives targeting this receptor. []
Relevance: Sharing the core pyridine scaffold with 2-(4-methylphenoxy)-N-3-pyridinylbutanamide, MRS 1476 underscores the versatility of this structure in medicinal chemistry. The CoMFA analysis conducted using this compound provides valuable information on how different substituents on the pyridine ring influence interactions with the A3 adenosine receptor, a concept transferable to understanding the structure-activity relationships of the main compound. []
Compound Description: Compound 6 is a potent and orally active dipeptidyl peptidase IV (DPP-4) inhibitor (IC50 = 6.3 nM). It exhibits excellent selectivity, oral bioavailability, and in vivo efficacy in animal models, making it a potential candidate for treating type 2 diabetes. []
Relevance: This compound highlights the use of substituted amides in medicinal chemistry, similar to the amide functionality in 2-(4-methylphenoxy)-N-3-pyridinylbutanamide. Furthermore, the presence of a triazolopyridine moiety in Compound 6 emphasizes the potential for incorporating other heterocycles, besides pyridine as in the main compound, to enhance biological activity and target specificity. []
Compound Description: L-97-1 is a water-soluble, small molecule A1 adenosine receptor antagonist. In an allergic rabbit model of asthma, L-97-1 reduced both early and late phase allergic responses. []
Relevance: While structurally different from 2-(4-methylphenoxy)-N-3-pyridinylbutanamide, L-97-1 provides context on targeting adenosine receptors. Understanding the structure-activity relationships of various adenosine receptor antagonists, like L-97-1, can be beneficial for designing analogs of the main compound that might exhibit activity at these receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.